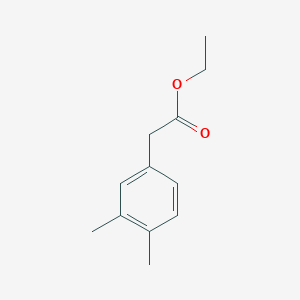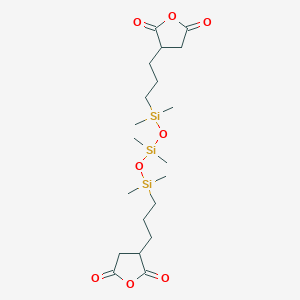
Polydimethylsiloxane, succinic anhydride terminated, viscosity 75-100 cSt.
Descripción general
Descripción
Polydimethylsiloxane, succinic anhydride terminated, viscosity 75-100 cSt is a type of polymeric organosilicon compound. It is optically clear, inert, non-toxic, and inflammable . It is widely used in various scientific and industrial fields. The product code for this compound is DMS-Z21 and its CAS number is 161205-23-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of an inorganic backbone linked with silicon and oxygen. Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain . The molecular formula is C20H36O8Si3.Physical And Chemical Properties Analysis
This compound has a molecular weight of 600-800 g/mol . It has a boiling point of > 205 °C, a melting point of < -40 °C, and a flash point of > 110 °C . The density is 1.06 g/mL and the refractive index at 20˚C is 1.436 . The viscosity at 25 ˚C is 75-100 cSt .Aplicaciones Científicas De Investigación
Microfluidics and Neuroscience Research
Polydimethylsiloxane (PDMS) has been applied in microfluidics, particularly in the field of neuroscience research. A study explored the use of PDMS for bonding in microfluidic devices, which are increasingly relevant in neurodegenerative disease research and pharmaceutical development (Ren et al., 2015).
Influence on Polymer Dynamics
Research on the dynamics of hydroxyl-terminated PDMS demonstrated that hydrogen bonding strongly influences both segmental and slower dynamics in systems with low molecular weights, impacting properties like glass transition temperature and viscosity (Xing et al., 2016).
Biomedical Applications
PDMS is extensively used in biomedical engineering due to its biocompatibility and suitability for microchips, cardiovascular flow replication, and medical implants (Miranda et al., 2021). It also finds application in studying aneurysmal behavior and devices like micro pumps and optical systems (Victor et al., 2019).
Material Engineering and Surface Treatments
PDMS has been utilized in creating robust and antireflective superhydrophobic surfaces, valuable in various engineering applications (Liu et al., 2015). It's also used in probing adhesive and mechanical properties for applications like dry adhesives and dry transfer of 2D materials (Vlassov et al., 2018).
Drug Delivery Systems
While PDMS's hydrophobic nature can absorb small hydrophobic molecules, it is leveraged in microfluidic devices for sustained molecule release (Iyer & Eddington, 2019). Moreover, PDMS is employed in topical and transdermal drug delivery systems (Aliyar & Schalau, 2015).
Nanotechnology and Catalysis
PDMS sponge-supported nanometer gold has shown efficacy as a recyclable catalyst for chemical processes in water (Liang et al., 2018).
Safety and Hazards
While specific safety and hazard information for this compound is not detailed in the search results, general safety measures should be taken while handling it. This includes avoiding unnecessary exposure, using proper protective equipment, including respiratory protection, and avoiding all eye and skin contact .
Mecanismo De Acción
Target of Action
Polydimethylsiloxane, succinic anhydride terminated, is an organosilicon polymer . Its primary targets are surfaces where it acts as a lubricant, antioxidant, and surfactant .
Mode of Action
The compound interacts with its targets by forming a thin layer on the surface, reducing friction and preventing adhesion . Its strong chemical stability contributes to its effectiveness .
Biochemical Pathways
As an organosilicon polymer, it doesn’t directly interact with biochemical pathways in the traditional sense. Instead, it modifies the physical properties of surfaces, influencing processes like friction and adhesion .
Result of Action
The result of the compound’s action is a reduction in friction and prevention of surface adhesion . This makes it useful in various industrial applications, such as lubricants and surfactants .
Action Environment
The efficacy and stability of the compound are influenced by environmental factors. It exhibits good thermal stability, oil resistance, and abrasion resistance . It should be stored at 2-8°C under inert gas . Safety measures should be taken to avoid skin and eye contact .
Propiedades
IUPAC Name |
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8Si3/c1-29(2,11-7-9-15-13-17(21)25-19(15)23)27-31(5,6)28-30(3,4)12-8-10-16-14-18(22)26-20(16)24/h15-16H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMOQYJHDCRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1CC(=O)OC1=O)O[Si](C)(C)O[Si](C)(C)CCCC2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
161205-23-8 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161205-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301100048 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161205-23-8 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



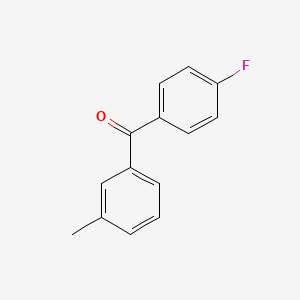

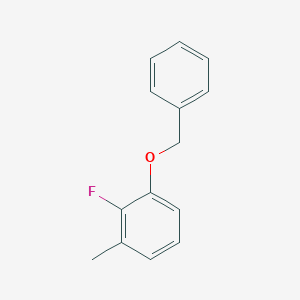
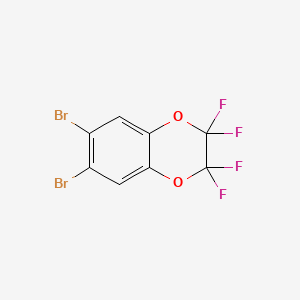
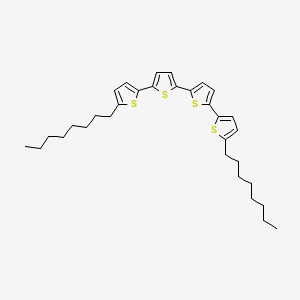
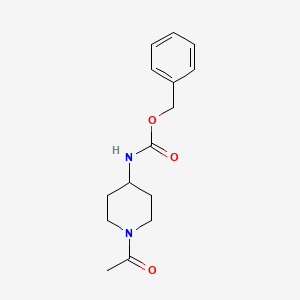
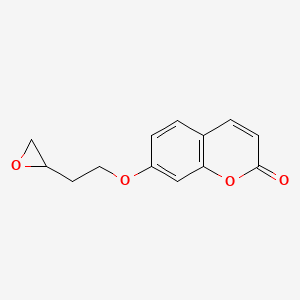
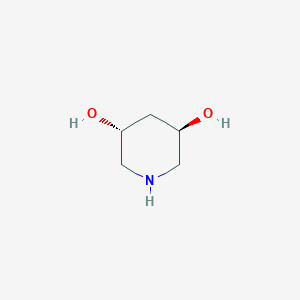
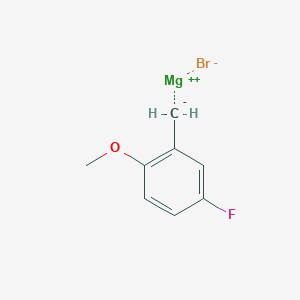
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)



